

Technical Guide: 1-(p-Tolyl)hex-5-en-1-one

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Compound of Interest

Compound Name: 1-(P-Tolyl)hex-5-EN-1-one

Cat. No.: B15237781

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CAS Number: 138174-24-0

Introduction

This technical guide provides a comprehensive overview of **1-(p-tolyl)hex-5-en-1-one**, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes information based on established principles of organic chemistry and data from structurally related molecules. The content herein is intended to serve as a foundational resource for facilitating further research and application development.

Chemical Properties and Data

Quantitative data for **1-(p-tolyl)hex-5-en-1-one** and its related compounds are summarized below. Please note that some values are predicted or based on typical data for aryl hexenones due to the absence of specific experimental reports for this compound.

Property	Value	Source/Method
CAS Number	138174-24-0	Chemical Abstracts
Molecular Formula	C ₁₃ H ₁₆ O	Calculated
Molecular Weight	188.27 g/mol	Calculated
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid	General observation for similar compounds
Boiling Point	Not determined	-
Melting Point	Not determined	-
Solubility	Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); Insoluble in water	General chemical principles

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for **1-(p-tolyl)hex-5-en-1-one** based on its chemical structure and data from analogous compounds.

Technique	Expected Peaks/Signals
^1H NMR	δ ~ 7.8-7.9 (d, 2H, Ar-H ortho to C=O), 7.2-7.3 (d, 2H, Ar-H meta to C=O), 5.7-5.9 (m, 1H, -CH=CH ₂), 4.9-5.1 (m, 2H, -CH=CH ₂), 2.9-3.0 (t, 2H, -CH ₂ -C=O), 2.4 (s, 3H, Ar-CH ₃), 2.1-2.2 (q, 2H, -CH ₂ -CH=CH ₂), 1.7-1.8 (quint, 2H, -CH ₂ -CH ₂ -CH ₂ -)
^{13}C NMR	δ ~ 200 (C=O), 143-144 (Ar-C-CH ₃), 137-138 (-CH=CH ₂), 135-136 (Ar-C-C=O), 129-130 (Ar-CH), 128-129 (Ar-CH), 115-116 (-CH=CH ₂), 38-39 (-CH ₂ -C=O), 33-34 (-CH ₂ -CH=CH ₂), 23-24 (-CH ₂ -CH ₂ -CH ₂ -), 21-22 (Ar-CH ₃)
IR (Infrared)	~3075 cm ⁻¹ (vinyl C-H stretch), ~2930 cm ⁻¹ (aliphatic C-H stretch), ~1685 cm ⁻¹ (aryl ketone C=O stretch), ~1605 cm ⁻¹ (aromatic C=C stretch), ~1640 cm ⁻¹ (alkene C=C stretch), ~910 cm ⁻¹ (vinyl C-H bend)
Mass Spec (MS)	Expected [M] ⁺ at m/z = 188.12

Experimental Protocols

While a specific, validated synthesis protocol for **1-(p-tolyl)hex-5-en-1-one** is not readily available in the literature, a plausible and commonly employed method for the synthesis of such aryl ketones is the Friedel-Crafts acylation.

General Procedure for Friedel-Crafts Acylation

This protocol describes a general method for the acylation of toluene with 5-hexenoyl chloride.

Materials:

- Toluene
- 5-Hexenoyl chloride

- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0°C using an ice bath.
- Slowly add a solution of 5-hexenoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
- After the addition of the acyl chloride, add toluene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0°C .
- Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield **1-(p-tolyl)hex-5-en-1-one**.

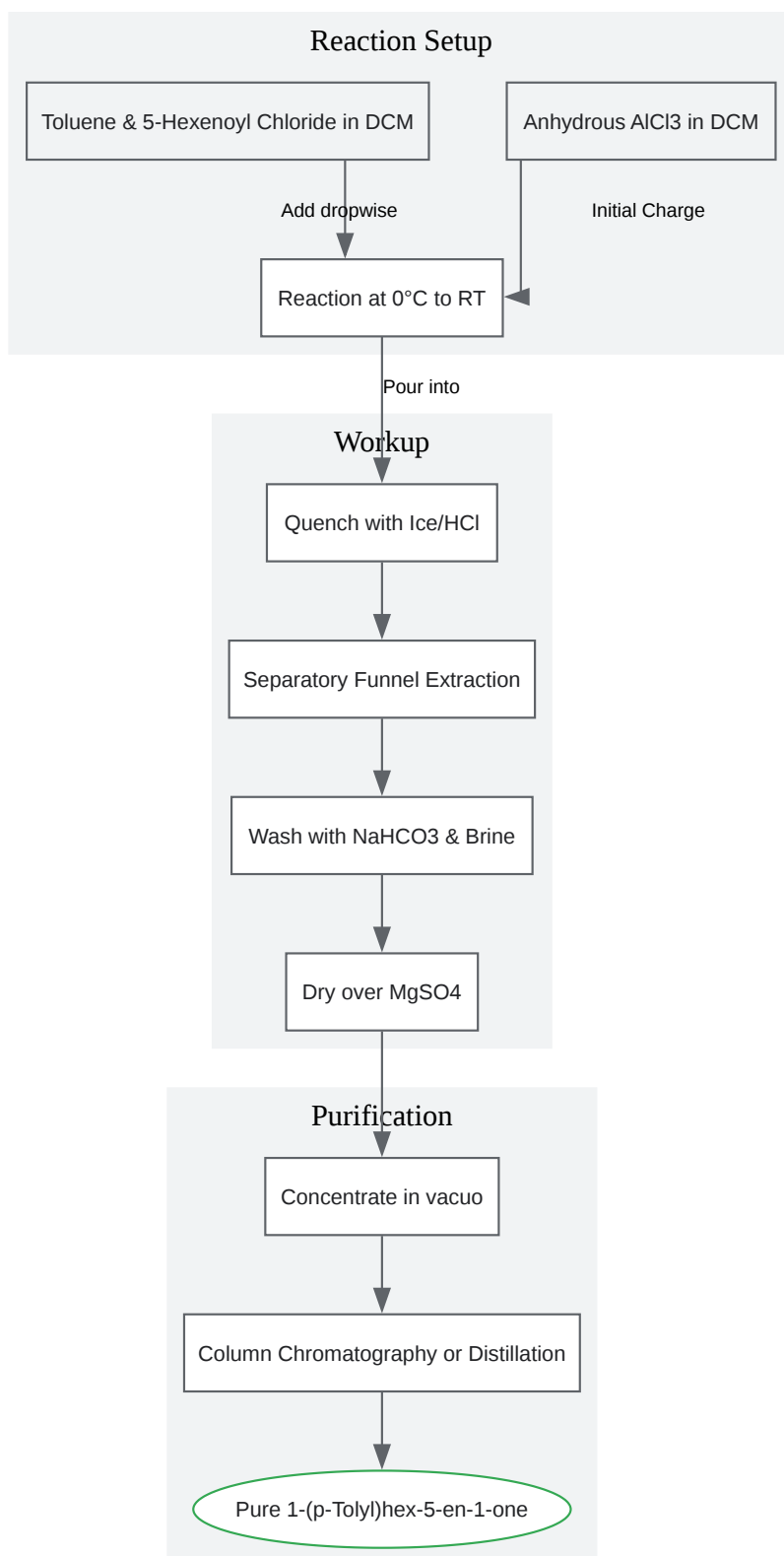
Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the scientific literature regarding the biological activity or the involvement of **1-(p-tolyl)hex-5-en-1-one** in any signaling pathways. Compounds containing a p-tolyl ketone moiety are present in a variety of biologically active molecules, but direct extrapolation of activity is not possible without experimental data.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **1-(p-tolyl)hex-5-en-1-one** via a Friedel-Crafts acylation reaction.

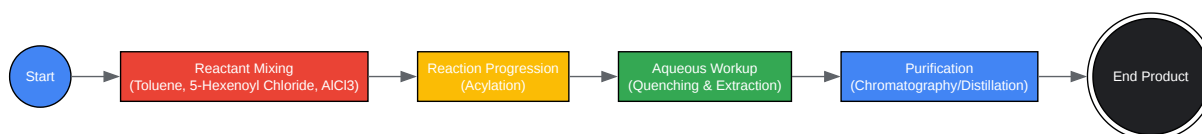


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Caption: Generalized workflow for the synthesis of **1-(p-tolyl)hex-5-en-1-one**.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the key stages in the proposed synthesis.



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Caption: Logical steps for the synthesis of the target compound.

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